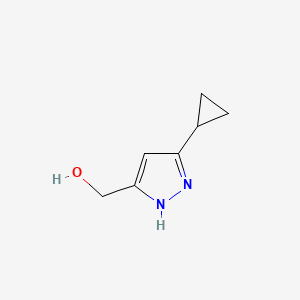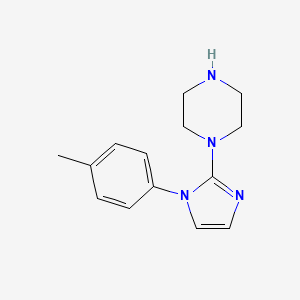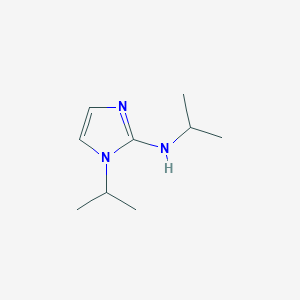
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Descripción general
Descripción
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol (DMPT) is a heterocyclic compound which has been extensively studied for its numerous applications in organic synthesis, medicinal chemistry, and biological research. DMPT is a versatile building block for a wide range of organic and medicinal compounds, and has been widely used in the synthesis of various biologically active compounds. DMPT is also a widely used reagent for the synthesis of various biologically active compounds, such as peptides, nucleosides, and other small molecules.
Aplicaciones Científicas De Investigación
Applications in Charge Transfer Materials
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol and its derivatives show promise in the field of charge transfer materials. Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives, which are structurally related to the compound , highlight their potential in intra-molecular charge transfer. These compounds, with their pi-rich and pi-poor units, can have tuned electronic, photophysical, and charge transfer properties, making them suitable for applications in materials science, especially for efficient charge transfer materials, comparable to commonly used hole and electron transfer materials (Irfan, 2014).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized, revealing their potential for various applications. For instance, new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine have been synthesized, showcasing the compound's versatility in forming different chemical structures (Karimian et al., 2017).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives, closely related to 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol, have been synthesized and studied for their photophysical properties. These compounds show solid-state fluorescence emission and positive solvatochromism, making them potential candidates for pH sensors and logic gates, among other applications (Yan et al., 2017).
Nonlinear Optical Properties
The pyrimidine ring's significance in DNA and RNA underlines the broader potential of its derivatives. 4-Thiopyrimidines derivatives have been studied for their structural parameters, electronic, linear, and nonlinear optical (NLO) properties, offering insight into their potential applications in medicine and NLO fields. The considerable NLO character of these molecules, especially in comparison to standard molecules, indicates their potential for optoelectronic high-tech applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-4-13(5-8(2)14-7)9-3-10(15)12-6-11-9/h3,6-8H,4-5H2,1-2H3,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTQLASHOZWZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)
![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)

![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)



![1-[4-(Pyrrolidin-1-yl)phenyl]guanidine](/img/structure/B1419854.png)
